1-(2,6-Difluorophenyl)pentane-1,3-dione

Catalog No.
S14096942
CAS No.
M.F
C11H10F2O2
M. Wt
212.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,6-Difluorophenyl)pentane-1,3-dione

Product Name

1-(2,6-Difluorophenyl)pentane-1,3-dione

IUPAC Name

1-(2,6-difluorophenyl)pentane-1,3-dione

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

InChI

InChI=1S/C11H10F2O2/c1-2-7(14)6-10(15)11-8(12)4-3-5-9(11)13/h3-5H,2,6H2,1H3

InChI Key

XOVUWMFDSSIMRU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=C(C=CC=C1F)F

1-(2,6-Difluorophenyl)pentane-1,3-dione is an organic compound characterized by its unique structure, which includes a pentane backbone with two carbonyl (ketone) groups and a difluorinated phenyl substituent. Its molecular formula is C₁₁H₁₀F₂O₂, and it has a molecular weight of approximately 212.19 g/mol. The presence of the difluorophenyl group enhances its chemical reactivity and potential biological activity, making it a compound of interest in various fields, including medicinal chemistry and materials science.

Typical of diketones:

  • Condensation Reactions: It can undergo aldol condensation with aldehydes or other ketones to form larger carbon frameworks.
  • Nucleophilic Addition: The carbonyl groups are susceptible to nucleophilic attack, allowing for the formation of alcohols or other functional groups upon reaction with nucleophiles.
  • Reduction Reactions: The diketone can be reduced to corresponding diols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Several methods have been reported for synthesizing 1-(2,6-Difluorophenyl)pentane-1,3-dione:

  • One-Pot Synthesis: A common method involves the reaction of a suitable fluorinated phenyl compound with a diketone precursor under acidic conditions to yield the desired product in a single reaction vessel. This method is advantageous for its simplicity and efficiency .
  • Multi-Step Synthesis: Another approach may involve the synthesis of intermediate compounds that are subsequently converted into 1-(2,6-Difluorophenyl)pentane-1,3-dione through a series of reactions including fluorination and carbon chain elongation.

1-(2,6-Difluorophenyl)pentane-1,3-dione has potential applications in:

  • Pharmaceutical Development: Due to its structural characteristics that may confer biological activity.
  • Material Science: As a building block for synthesizing polymers or other materials that require specific chemical functionalities.

Interaction studies involving 1-(2,6-Difluorophenyl)pentane-1,3-dione could focus on its binding affinity to various biological targets. Given its structure, it may interact with enzymes or receptors involved in metabolic pathways. Further studies would be necessary to elucidate these interactions and their implications for drug design.

Several compounds share structural similarities with 1-(2,6-Difluorophenyl)pentane-1,3-dione. Here are a few notable examples:

Compound NameStructure CharacteristicsSimilarity Index
1-(2-Fluorophenyl)pentane-1,3-dioneContains fluorine on phenyl but lacks the second fluorineHigh (0.91)
1-(4-Fluorophenyl)pentane-1,3-dioneFluorine substitution at para positionModerate (0.85)
1-(2-Methylphenyl)pentane-1,3-dioneMethyl group instead of fluorineModerate (0.80)
2-Hydroxy-1-(2,6-difluorophenyl)propane-1,3-dioneHydroxy group additionHigh (0.89)

These compounds illustrate how variations in substituents can influence the properties and potential applications of diketones like 1-(2,6-Difluorophenyl)pentane-1,3-dione. Each compound's unique characteristics make them suitable for different applications in chemical synthesis and biological research.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

212.06488588 g/mol

Monoisotopic Mass

212.06488588 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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